(E)-2-methyl-3-(2-nitrovinyl)-1H-indole
CAS No.: 2826-91-7
Cat. No.: VC3699775
Molecular Formula: C11H10N2O2
Molecular Weight: 202.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2826-91-7 |
|---|---|
| Molecular Formula | C11H10N2O2 |
| Molecular Weight | 202.21 g/mol |
| IUPAC Name | 2-methyl-3-[(E)-2-nitroethenyl]-1H-indole |
| Standard InChI | InChI=1S/C11H10N2O2/c1-8-9(6-7-13(14)15)10-4-2-3-5-11(10)12-8/h2-7,12H,1H3/b7-6+ |
| Standard InChI Key | DTSVTKXSWKXFDC-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=CC=CC=C2N1)C=C[N+](=O)[O-] |
| Canonical SMILES | CC1=C(C2=CC=CC=C2N1)C=C[N+](=O)[O-] |
Introduction
Chemical Properties and Structure
The molecular architecture of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole consists of an indole skeleton with a methyl substituent at the 2-position and a nitrovinyl group at the 3-position. The (E) designation in the compound name refers to the trans configuration of the nitrovinyl double bond, which is an important structural characteristic affecting its physical and chemical behavior.
Physical Properties
The compound possesses distinct physical properties that are crucial for understanding its behavior in various experimental and application contexts. These properties are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀N₂O₂ |
| Molecular Weight | 202.21 g/mol |
| Density | 1.301 g/cm³ |
| Boiling Point | 401.7°C at 760 mmHg |
| Flash Point | 196.8°C |
| Exact Mass | 202.07400 |
| PSA (Polar Surface Area) | 61.61000 |
| LogP | 3.24690 |
| Vapor Pressure | 2.68E-06 mmHg at 25°C |
| Index of Refraction | 1.708 |
The compound exhibits a relatively high boiling point and flash point, indicating considerable thermal stability . The LogP value of approximately 3.25 suggests moderate lipophilicity, which has implications for its solubility profile and membrane permeability in biological systems . The polar surface area (PSA) value provides insights into the compound's potential for hydrogen bonding and interaction with polar environments.
Structural Characteristics
The structure of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole includes several key features that influence its reactivity and potential applications:
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The indole core, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, which provides aromatic stability.
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A methyl group at the 2-position that can influence electronic properties and reactivity.
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A nitrovinyl group in the (E) configuration attached at the 3-position, featuring a conjugated system that can participate in various chemical transformations.
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The NH group of the indole, which can serve as a hydrogen bond donor in intermolecular interactions .
These structural elements collectively contribute to the compound's chemical behavior, including its potential for electrophilic or nucleophilic reactions, particularly through the conjugated nitrovinyl moiety.
For research and regulatory purposes, (E)-2-methyl-3-(2-nitrovinyl)-1H-indole is associated with several systematic names and identifiers that facilitate its tracking and reference in scientific literature and databases.
Systematic Nomenclature
The compound's IUPAC name is 2-methyl-3-[(E)-2-nitroethenyl]-1H-indole, which systematically describes its structural components according to standardized chemical naming conventions . This nomenclature explicitly highlights the (E) configuration of the nitrovinyl group, an important stereochemical feature.
Registry Identifiers
Various registry identifiers are associated with this compound to facilitate cross-referencing across different chemical databases and regulatory systems:
| Identifier Type | Value |
|---|---|
| CAS Number | 2826-91-7, 122631-40-7 |
| PubChem CID | 753340 |
| ChEBI ID | CHEBI:216222 |
| DSSTox Substance ID | DTXSID101267224 |
| InChIKey | DTSVTKXSWKXFDC-VOTSOKGWSA-N |
The existence of multiple CAS numbers (2826-91-7 and 122631-40-7) suggests that this compound may have been independently registered at different times or in different contexts .
Structural Representations
For computational chemistry and database purposes, the compound can be represented using various structural notation systems:
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SMILES: CC1=C(C2=CC=CC=C2N1)/C=C/N+[O-]
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InChI: InChI=1S/C11H10N2O2/c1-8-9(6-7-13(14)15)10-4-2-3-5-11(10)12-8/h2-7,12H,1H3/b7-6+
These notations encode the structural information in a format that is machine-readable and can be used for chemical database searching, structure prediction, and computational modeling.
Occurrence and Reports in Literature
(E)-2-methyl-3-(2-nitrovinyl)-1H-indole has been mentioned in various scientific publications, predominantly in the context of organic synthesis and natural product chemistry.
Natural Occurrence
The compound, also known as Labindole B, has been reported to occur naturally in Labilithrix luteola, a bacterial species . This natural occurrence suggests potential ecological roles and biological activities that merit further investigation.
Research Documentation
Scientific literature referring to this compound spans several decades, with citations dating from 1989 to 2009, indicating sustained research interest in this chemical entity . Notable contributions include:
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Work by Balamurugan et al. in Synthetic Communications (2009)
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Studies by Mahboobi et al. in Archiv der Pharmazie (1994)
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Research by Freund et al. in Helvetica Chimica Acta (1990)
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Investigations by Canoira et al. in European Journal of Medicinal Chemistry (1989)
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Work by Harada et al. in Bioorganic and Medicinal Chemistry Letters (2003)
These publications suggest diverse research interests in the compound, likely including synthesis methodology, structural characterization, and potential medicinal applications.
Synthesis Approaches
While the search results don't provide specific synthetic routes for (E)-2-methyl-3-(2-nitrovinyl)-1H-indole, related chemistry can be inferred from the synthetic approaches described for similar compounds.
General Synthetic Strategies
Nitrovinyl indoles are often synthesized through condensation reactions between indole derivatives and nitro compounds. Similar compounds have been prepared through reactions involving:
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Michael addition reactions with indoles as nucleophiles and nitrovinyl compounds as electrophiles
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Condensation reactions between indole aldehydes and nitromethane derivatives
For related compounds, catalytic systems involving gold catalysts and acids have been employed, as suggested by procedures for synthesizing related nitrovinyl aromatics .
Physical and Chemical Reactivity
The presence of both the indole nucleus and the nitrovinyl group confers distinct reactivity patterns to (E)-2-methyl-3-(2-nitrovinyl)-1H-indole.
Thermal Properties
With a high boiling point of 401.7°C at atmospheric pressure and a flash point of 196.8°C, the compound demonstrates considerable thermal stability . These properties are relevant for determining appropriate handling and processing conditions in laboratory and industrial settings.
Predicted Reactivity
Based on its structure, several reactivity patterns can be anticipated:
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The nitrovinyl group can participate in Michael addition reactions as an electrophilic site
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The indole NH can engage in hydrogen bonding and acid-base reactions
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The conjugated system spanning the indole and nitrovinyl groups may exhibit photochemical properties
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The methyl group at the 2-position may be susceptible to oxidation or serve as a site for further functionalization
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